N-phenyl-2,3-dihydro-1H-indole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3-dihydro-1H-indole-1-carboxamide can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-phenyl-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-phenyl-1H-indazole-1-carboxamide: Another compound with a similar core structure but different biological activities.
Uniqueness
N-phenyl-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Properties
CAS No. |
61589-28-4 |
---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-phenyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C15H14N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9H,10-11H2,(H,16,18) |
InChI Key |
RIAYZJVKRQJSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.